![molecular formula C15H23Cl2N5O B12299587 N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride
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Overview
Description
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as inhibitors of mycobacterial ATP synthase. This enzymatic inhibition is crucial for the treatment of Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound has shown promising in vitro activity against M. tuberculosis, with structure-activity relationship (SAR) studies indicating that specific substituents enhance its efficacy .
Table 1: Summary of Antimycobacterial Activity
Compound | Activity | Mechanism |
---|---|---|
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride | Potent against M. tuberculosis | Inhibition of ATP synthase |
Other derivatives | Varies | Modulation of enzyme activity |
Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to target various kinases involved in cancer progression. Specifically, compounds that inhibit polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, have been identified as promising candidates for cancer therapy . The compound's ability to modulate cellular pathways associated with tumor growth and survival suggests its potential as an anticancer agent.
Table 2: Overview of Cancer Applications
Target Kinase | Compound | Effect |
---|---|---|
Polo-like kinase 1 | This compound | Inhibition of tumor growth |
Other kinases | Various pyrazolo derivatives | Varies |
Neurological Applications
The role of adaptor-associated kinase 1 (AAK1) in synaptic vesicle recycling presents another avenue for application. AAK1 is implicated in neurological disorders due to its involvement in endocytosis and synaptic transmission. Compounds that inhibit AAK1 may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders . The specific interaction of the compound with AAK1 could be further explored for its neuroprotective effects.
Antifungal Properties
Emerging research indicates that some pyrazolo[1,5-a]pyrimidine derivatives possess antifungal activity against strains like Candida albicans. The compound's structural characteristics may enhance its binding affinity to fungal targets, leading to effective inhibition of fungal growth .
Table 3: Antifungal Activity Overview
Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Candida albicans | This compound | TBD |
Case Studies and Experimental Findings
Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For instance, studies have reported on the synthesis and evaluation of various analogs that exhibit enhanced potency against mycobacterial strains while maintaining low toxicity profiles in human cell lines .
In a notable case study involving a series of pyrazolo derivatives, compounds were tested for their ability to inhibit ATP synthesis in M. smegmatis, a model organism for tuberculosis research. Results indicated that certain analogs not only inhibited ATP production but also showed efficacy in reducing bacterial load in infected models.
Mechanism of Action
The mechanism of action of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding sites, which is crucial for the enzymatic activity of CDKs .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, also investigated for its anticancer properties.
Uniqueness
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further drug development and research .
Biological Activity
This compound exhibits its biological effects primarily through interaction with kinase enzymes and modulation of cellular signaling pathways:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are known to inhibit serine/threonine kinases such as adaptor-associated kinase 1 (AAK1). AAK1 plays a critical role in clathrin-mediated endocytosis and receptor recycling, which are essential for synaptic vesicle function and signal transduction in cells .
- Apoptotic Pathways : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is likely mediated through its interaction with cyclin-dependent kinases (CDKs), which regulate cell cycle progression .
2. Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential:
- Cytotoxicity : Compounds structurally related to this derivative have demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for similar compounds range from 0.87 to 12.91 µM, indicating strong growth inhibition .
- Selectivity : These compounds show high selectivity indices compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting lower off-target toxicity .
3. Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent antiviral agent:
- Activity Against Coronaviruses : Related derivatives have shown efficacy in inhibiting casein kinase 2 (CSNK2), an enzyme implicated in the replication of β-coronaviruses. This suggests potential for antiviral applications .
- Plasma Stability : The compound exhibits favorable pharmacokinetics, including high plasma stability (t1/2 > 12 hours), making it a promising candidate for further development .
4. Anti-Tubercular Potential
Although not directly studied for anti-tubercular activity, derivatives of pyrazolo[1,5-a]pyrimidine have shown inhibitory effects against Mycobacterium tuberculosis. These compounds typically exhibit IC50 values in the low micromolar range and are non-toxic to human cells such as HEK-293 .
5. Molecular Docking and SAR Studies
Structure-activity relationship (SAR) studies reveal the importance of substitutions at specific positions on the pyrazolo[1,5-a]pyrimidine core:
Molecular docking studies confirm that these modifications enhance binding interactions with target enzymes like AAK1 and CSNK2.
6. Safety and Toxicity
Preclinical safety assessments indicate:
- Low Cytotoxicity : The compound is non-toxic to normal human cells at therapeutic concentrations.
- Cardiac Safety : It does not inhibit the hERG channel, minimizing risks of cardiac arrhythmias .
- In Vivo Tolerability : Animal studies report no significant adverse effects at doses up to 40 mg/kg/day .
Case Study 1: In Vitro Anticancer Evaluation
A study on structurally similar pyrazolo[1,5-a]pyrimidines demonstrated:
- Significant inhibition of CDK2 activity.
- Induction of apoptosis via caspase activation.
- IC50 values comparable to or better than standard chemotherapeutic agents like cisplatin.
Case Study 2: Antiviral Efficacy
In a mouse model of influenza A virus infection:
- Pyrazolo[1,5-a]pyrimidine derivatives reduced viral loads by >2 logs.
- Survival rates improved significantly with oral administration.
Properties
Molecular Formula |
C15H23Cl2N5O |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H |
InChI Key |
IGPLNKWXGZDBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl |
Origin of Product |
United States |
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